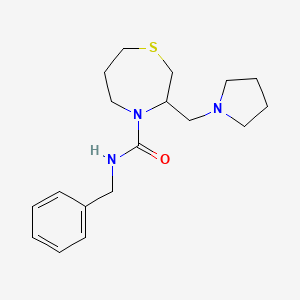

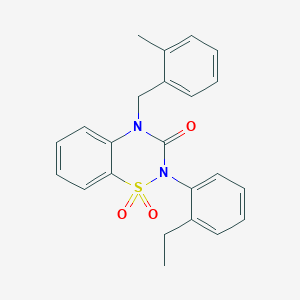

![molecular formula C16H17BrN2O2 B2935741 Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 119935-37-4](/img/structure/B2935741.png)

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate

Descripción general

Descripción

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate is a compound of notable interest due to its structural properties and potential applications in various fields of scientific research. It features a combination of functional groups that make it a versatile candidate for chemical reactions and potential therapeutic uses.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the compound can inhibit pqsd in pseudomonas aeruginosa , a key enzyme in the pqs quorum sensing (QS) system, which is involved in the production of many virulence factors and biofilm formation .

Biochemical Pathways

Its inhibition of pqsd suggests that it impacts the pqs quorum sensing (qs) system in pseudomonas aeruginosa , affecting the production of virulence factors and biofilm formation.

Pharmacokinetics

Related compounds such as methyl 2-amino-2-(3-bromophenyl)acetate have been noted to have high gi absorption and lipophilicity , which could impact their bioavailability.

Result of Action

Its ability to inhibit pqsd suggests that it could reduce the production of virulence factors and biofilm formation in pseudomonas aeruginosa , potentially reducing the pathogenicity of this bacterium.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate can be approached through a multi-step organic synthesis. One common method involves the initial formation of an intermediate benzylamine derivative through a nucleophilic substitution reaction. This is followed by esterification of the amino acid using methyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production might leverage continuous flow reactions for higher yield and purity. Reactants are fed into a reaction chamber under controlled conditions such as temperature, pressure, and pH, often facilitated by a catalyst to ensure efficient conversion.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate undergoes several types of reactions:

Oxidation: It can be oxidized to form N-oxide derivatives under the influence of strong oxidizing agents.

Reduction: The compound may be reduced to amines using common reducing agents like lithium aluminum hydride.

Substitution: Both nucleophilic and electrophilic substitutions are feasible due to the presence of aromatic rings and heteroatoms.

Common Reagents and Conditions

Oxidation reactions typically use reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid under acidic conditions. Reduction reactions might use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions could involve various halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The products formed from these reactions vary:

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Substituted aromatic compounds, potentially leading to derivatives with altered biological activity.

Aplicaciones Científicas De Investigación

Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate finds use in multiple research domains:

Chemistry: As a building block for synthesizing complex organic molecules, exploring reaction mechanisms.

Biology: Investigating its interaction with biomolecules, serving as a ligand in protein-binding studies.

Medicine: Potential precursor for drug development, particularly for compounds targeting neurological pathways.

Industry: Used in the development of advanced materials with specific electronic or photonic properties.

Comparación Con Compuestos Similares

In comparison with similar compounds, Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate stands out due to its unique substitution pattern on the aromatic ring, which can significantly affect its reactivity and biological activity. Other similar compounds may include:

Methyl 2-[[(2-amino-4-bromophenyl)-phenylmethyl]amino]acetate: Subtle changes in the bromine position alter its properties.

Methyl 2-[[(2-amino-5-chlorophenyl)-phenylmethyl]amino]acetate: Variation in the halogen can affect its reactivity and interaction with biological targets.

Ethyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate: Changes in the ester group influence its pharmacokinetic properties.

By comparing these compounds, the distinct structural features and their impacts on function and reactivity highlight the versatility and potential of this compound in research and application.

Propiedades

IUPAC Name |

methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2/c1-21-15(20)10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18/h2-9,16,19H,10,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBCFSCFNDCVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327878 | |

| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

119935-37-4 | |

| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B2935661.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2935663.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935666.png)

![N-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935668.png)

![3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2935670.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2935673.png)

![(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2935679.png)

![N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2935680.png)